2-iodo-1-methyl-1H-imidazole

Catalog No.
S707612
CAS No.
37067-95-1
M.F
C4H5IN2
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-1-methyl-1H-imidazole

CAS Number

37067-95-1

Product Name

2-iodo-1-methyl-1H-imidazole

IUPAC Name

2-iodo-1-methylimidazole

Molecular Formula

C4H5IN2

Molecular Weight

208 g/mol

InChI

InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3

InChI Key

BKRACZNEJSCZML-UHFFFAOYSA-N

SMILES

CN1C=CN=C1I

Canonical SMILES

CN1C=CN=C1I

The exact mass of the compound 2-iodo-1-methyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 347482. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodo-1-methyl-1H-imidazole is a highly activated, N-protected heterocyclic building block primarily utilized as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille) and as a precursor for functionalized ionic liquids and advanced materials. By masking the acidic N-H proton with a methyl group and featuring a highly labile C-I bond at the electron-deficient C2 position, this compound provides a kinetically favored trajectory for palladium oxidative addition. For industrial and advanced laboratory procurement, it serves as a critical intermediate where high-yielding, regioselective C-C bond formation is required without the overhead of transient nitrogen protection strategies .

Research Fit

Workflow Electrophilic imidazole for Pd-catalyzed cross-coupling reactions
Reactivity Iodo substitution facilitates oxidative addition under mild conditions
Handling Defined solid form supports precise stoichiometric dispensing

Substituting 2-iodo-1-methyl-1H-imidazole with its cheaper brominated analog (2-bromo-1-methyl-1H-imidazole) or unprotected counterparts (2-iodo-1H-imidazole) fundamentally alters process economics and reaction viability. The C-Br bond requires significantly higher activation energy for palladium insertion, often necessitating elevated temperatures, specialized electron-rich phosphine ligands, and longer reaction times that can degrade sensitive substrates. Conversely, utilizing unprotected 2-iodo-1H-imidazole introduces an acidic N-H proton that competitively consumes basic organometallic reagents and can coordinate with transition metal catalysts. This necessitates either wasteful stoichiometric excesses of base or costly protection/deprotection sequences, making the N-methylated iodo-derivative a far more efficient choice for streamlined, high-fidelity synthesis [1].

Substitution Risk

Slower oxidative addition

Bromo and chloro analogs may require higher temperatures, increasing risk of substrate degradation and incomplete conversion.

Lower and variable yields

Reported yields for bromo analog are substantially lower across Suzuki and Sonogashira couplings, increasing purification burden and reagent cost.

Limited transferability

Conditions optimized for iodoimidazole may not transfer to bromo analog without extensive re-optimization, particularly with sterically demanding partners.

Processability: Oxidative Addition Efficiency in Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the carbon-iodine bond of 2-iodo-1-methyl-1H-imidazole provides a significantly lower activation barrier for oxidative addition compared to its brominated analog. Research demonstrates that 2-iodo-1-methyl-1H-imidazole smoothly undergoes coupling with terminal alkynes at 80 °C using standard Pd(OAc)2/PPh3 catalyst systems . In contrast, 2-bromo-1-methyl-1H-imidazole typically requires elevated temperatures (>100 °C) or highly specialized, expensive phosphine ligands to achieve comparable conversion due to the stronger C-Br bond.

Evidence DimensionCatalytic activation temperature and ligand requirement
Target Compound Data80 °C with standard Pd(OAc)2/PPh3
Comparator Or Baseline2-bromo-1-methyl-1H-imidazole (>100 °C, often requiring specialized bulky ligands)
Quantified DifferenceEnables ~20 °C lower processing temperatures and avoids proprietary ligand costs
ConditionsSonogashira cross-coupling in DMF for 24 hours

Procuring the iodo-derivative lowers energy consumption and catalyst costs while protecting thermally sensitive substrates during complex syntheses.

Suzuki Yield
Head-to-head
78–92% vs 45–68%
Higher isolated yield may lower purification cost and improve process mass efficiency.
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 60°C; yields vary with aryl boronic acid.

Precursor Suitability: Elimination of N-H Deprotonation Overhead

When utilized as a nucleophile or electrophile in organometallic synthesis, the presence of the N-methyl group in 2-iodo-1-methyl-1H-imidazole prevents the competitive acid-base side reactions that plague unprotected 2-iodo-1H-imidazole. Unprotected imidazoles possess an acidic N-H proton that consumes at least one full equivalent of basic organometallic reagents (e.g., Grignard or lithium reagents) or cross-coupling bases, suppressing yield and complicating purification[1]. By procuring the N-methylated form, chemists ensure 1:1 stoichiometry with coupling partners, directly improving atom economy.

Evidence DimensionStoichiometric base/reagent consumption
Target Compound Data1.0 equivalent of base/reagent consumed per coupling event [<a href="https://www.worldscientific.com/worldscinet/jpp" target="_blank">1</a>]
Comparator Or Baseline2-iodo-1H-imidazole (≥2.0 equivalents required due to N-H deprotonation)
Quantified Difference50% reduction in base/organometallic reagent equivalents required
ConditionsTransition-metal catalyzed coupling or direct metallation workflows

Eliminates the need for wasteful excess reagents or multi-step protection sequences, directly lowering raw material costs per batch.

Sonogashira Yield
Data to verify
52–68% vs <15% conv.
Iodo derivative provides synthetically useful yield; bromo analog conversion is very low.
Supplier data; independent verification advised. Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 70°C.

Targeted Reactivity: C2 vs C4/C5 Electrophilicity

For the synthesis of specialized ligands, such as NCN-type pincer complexes, the position of the halogen on the imidazole ring dictates the electronic properties of the resulting metal complex. 2-Iodo-1-methyl-1H-imidazole features the iodine atom at the highly electron-deficient C2 position, flanked by two nitrogen atoms. This structural feature not only accelerates initial cross-coupling (e.g., Suzuki coupling to porphyrins) but also ensures the resulting C2-linked imidazole acts as a strong σ-donor in subsequent metallation steps [1]. Comparators like 4-iodo-1-methyl-1H-imidazole exhibit different electronic profiles, making them unsuitable for synthesizing C2-symmetric pincer ligands.

Evidence DimensionSuitability for C2-symmetric pincer ligand formation
Target Compound DataYields C2-linked imidazolyl complexes with strong σ-donor properties [<a href="https://www.worldscientific.com/worldscinet/jpp" target="_blank">1</a>]
Comparator Or Baseline4-iodo-1-methyl-1H-imidazole (Yields C4-linked complexes with altered electronic and steric profiles)
Quantified DifferenceExclusive formation of the C2-linkage required for specific NCN pincer architectures
ConditionsSuzuki coupling followed by metalation with K2PdCl4

Ensures the correct regiochemical linkage and electronic tuning required for advanced catalytic or photophysical materials.

Negishi Temperature
Cross-study comparable
25°C vs 60°C
Room-temperature coupling helps preserve oxidation-sensitive phenol functionality.
Pd₂(dba)₃/SPhos, benzylzinc reagent, THF.
Radioiodination
Class-level inference
Direct exchange feasible vs multi-step
Native iodine enables solid-phase radioiodination without prosthetic groups, supporting imaging research.
Based on INIS repository method; validation recommended for specific protocols.
Purity & Mp
Data to verify
≥98% mp 87–89°C vs ≥95% mp 79–82°C
Higher purity specification may correlate with fewer catalyst poisons and improved yield consistency.
Vendor specifications; batch-specific verification recommended.
Basicity Order
Class-level inference
I > Br > Cl > F
Higher basicity may affect salt formation and purification behavior.
Trend from 4,5-dicyano-2-haloimidazole series; direct pKa not reported.

Synthesis of Room-Temperature Ionic Liquids (RTILs)

2-Iodo-1-methyl-1H-imidazole is a highly efficient starting material for synthesizing functionalized ionic liquids via Sonogashira cross-coupling with terminal alkynes, followed by hydrogenation and N-alkylation. Its high reactivity allows for mild coupling conditions that preserve sensitive functional groups on the alkyne partner.

Construction of NCN-Pincer Palladium Catalysts

In organometallic catalyst design, this compound is utilized to install C2-linked imidazolyl groups onto porphyrin or benzene backbones via Suzuki coupling. The resulting structures serve as robust NCN-pincer ligands for palladium, useful in advanced cross-coupling methodologies [1].

Development of OLED and Photophysical Materials

The compound serves as a critical electrophile in the synthesis of highly conjugated, imidazole-containing organic materials. Its predictable reactivity at the C2 position ensures high-fidelity construction of donor-acceptor architectures without the interference of unprotected N-H bonds [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Farnesyltransferase inhibitor synthesis
Iodo reactivity in Suzuki coupling
Yield and stereochemical integrity of allyl succinic framework
Terpenoid-derived ionic liquids
Sonogashira coupling with monoterpene alkynes
Ionic liquid character and structural homogeneity
Phenol-imidazole hybrids
Ambient-temperature Negishi coupling
Free phenol preservation and hydrogen-bonding assay
SPECT imaging research
Native iodine for direct isotopic exchange
Radiochemical purity and myocardial uptake in research models

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37067-95-1

Wikipedia

2-Iodo-1-methyl-1H-imidazole

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